molecular formula C11H15ClN2O3 B1466418 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-35-0

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1466418
CAS No.: 1219982-35-0
M. Wt: 258.7 g/mol
InChI Key: NBAGCWZNRKCWKN-UHFFFAOYSA-N
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Description

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound supplied for research and development purposes. This pyrrolidine derivative is classified as a nitrogen heterocycle and is of significant interest in pharmaceutical and organic chemistry. The pyrrolidine ring is a privileged saturated scaffold in medicinal chemistry, featured in numerous bioactive molecules and FDA-approved drugs . Its value stems from its sp3-hybridization, which allows researchers to efficiently explore three-dimensional pharmacophore space, and the influence of its stereogenic centers on the biological activity and selectivity of potential drug candidates . The (3-nitrophenoxy)methyl substituent introduces additional functionality, making this compound a versatile intermediate or building block for the synthesis of more complex molecules. Researchers utilize such pyrrolidine-based compounds in various discovery programs, including the development of central nervous system (CNS) agents, anticancer therapies, antibacterial drugs, and anti-inflammatory medications . As with many nitrophenoxy and pyrrolidine-containing structures, this compound may be investigated as a key intermediate in the synthesis of orexin receptor agonists or other biologically active molecules . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[(3-nitrophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)10-2-1-3-11(6-10)16-8-9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAGCWZNRKCWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Synthesis

The pyrrolidine ring is a key scaffold in the target molecule. Established methods for synthesizing pyrrolidine derivatives include:

  • Nucleophilic substitution on halogenated butane derivatives : For example, the synthesis of N-methylpyrrolidine involves the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide as a catalyst in an ether solvent, which improves methylamine solubility and reaction rate under mild conditions without high pressure. This approach can be adapted for preparing pyrrolidine intermediates bearing substituents.

  • 1,3-Dipolar cycloaddition : The formation of substituted pyrrolidines via 1,3-dipolar cycloaddition between azomethine ylides and alkenes is a classical and stereoselective method. This method allows for the introduction of substituents at specific ring positions with control over stereochemistry.

Formation of the Hydrochloride Salt

After obtaining the 3-[(3-nitrophenoxy)methyl]pyrrolidine base, conversion to the hydrochloride salt is performed by:

  • Acid-base reaction : Treatment of the free base with hydrochloric acid under controlled conditions leads to the formation of the hydrochloride salt. This step improves compound stability, solubility, and handling properties.

Summary of a Representative Preparation Route

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Pyrrolidine ring synthesis 1,4-dichlorobutane + methylamine + KI in ether N-methylpyrrolidine, >88% yield, >99% purity Mild temperature, normal pressure, catalyst-assisted
2 Halogen exchange and substitution 3-halogenomethylpyrrolidine + 3-nitrophenol + base 3-[(3-nitrophenoxy)methyl]pyrrolidine intermediate Catalyst (KI) improves substitution rate
3 Salt formation Reaction with HCl 3-[(3-nitrophenoxy)methyl]pyrrolidine hydrochloride Enhances solubility and stability

Analytical and Process Considerations

  • Solvent selection : Ether solvents that form hydrogen bonds with amines improve solubility and reaction efficiency.

  • Catalysts : Potassium iodide acts as a halogen exchange catalyst to facilitate nucleophilic substitution and reduce activation energy.

  • Temperature and pressure : Reactions can be conducted at normal pressure and moderate temperatures due to catalyst use, avoiding the need for high-pressure equipment.

  • Purification : Distillation and neutralization steps are employed to isolate high-purity pyrrolidine intermediates before final functionalization.

Research Findings and Optimization

  • The catalytic halogen exchange method for pyrrolidine synthesis provides high yields (>88%) and purity (>99%), making it economically favorable and scalable.

  • The nucleophilic substitution for attaching the nitrophenoxy group benefits from the use of bases to generate phenoxide ions and catalysts to enhance reaction rates.

  • Formation of hydrochloride salts is a standard approach to improve compound handling, and the process is straightforward with high conversion efficiency.

  • While direct literature on the exact preparation of this compound is limited, the combination of these well-established methods for pyrrolidine synthesis and aromatic ether formation provides a reliable synthetic strategy.

Chemical Reactions Analysis

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Nucleophilic Substitution: The nitro group can be replaced by other functional groups.
  • Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, facilitating further chemical transformations.

Biology

Research indicates that 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride exhibits potential biological activities:

  • Antimicrobial Properties: Similar compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or metabolic pathways.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
3-[(3-Nitrophenoxy)methyl]Staphylococcus aureusTBD
Escherichia coliTBD
  • Anticancer Potential: Investigations are ongoing into its effects on cancer cell lines, focusing on its ability to inhibit tumor growth through various mechanisms.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Development: Its interactions with biological targets may lead to the development of new drugs for treating diseases such as cancer and infections.
  • Mechanism of Action: The reduction of the nitro group can form an amino group, which may interact with enzymes or receptors, modulating biological pathways.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated significant activity against multiple bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research
In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation. Further research is required to elucidate the specific pathways involved and optimize the compound for therapeutic use.

Mechanism of Action

The mechanism of action of 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-[(3-Nitrophenoxy)methyl]pyrrolidine HCl 3-Nitrophenoxy ~286.7 (estimated) Nitro, ether, pyrrolidine High polarity, potential reactivity in redox reactions
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl 4-Bromo-2-methylphenoxy 331.6 Bromo, methyl, ether Halogenated aromatic system; may exhibit lipophilicity
3-[(2-Ethylphenoxy)methyl]pyrrolidine HCl 2-Ethylphenoxy 255.8 Ethyl, ether Hydrophobic alkyl chain; hygroscopic per SDS data
3-[(4-Chlorophenoxy)methyl]pyrrolidine HCl 4-Chlorophenoxy 262.1 Chloro, ether Research tool (CTK6H0772); halogen-mediated interactions
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl 3-Methoxycyclohexyloxy 235.75 Cyclohexyl, methoxy Aliphatic substituent; altered solubility profile

Biological Activity

3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies surrounding this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The chemical formula for this compound is C11H15ClN2O3. The compound features a pyrrolidine ring substituted with a nitrophenoxy group, which is hypothesized to contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with a pyrrolidine structure exhibit significant antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains for pyrrolidine derivatives, including this compound:

CompoundBacterial StrainMIC (mg/mL)
3-[(3-Nitrophenoxy)methyl]pyrrolidineStaphylococcus aureus0.0039
Escherichia coli0.025
Other Pyrrolidine DerivativesBacillus subtilis0.01
Klebsiella pneumoniae0.05

The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli , with complete bactericidal effects observed within 8 hours of exposure .

Anti-inflammatory Activity

Pyrrolidine derivatives have also been studied for their anti-inflammatory effects. In vitro assays indicated that these compounds can inhibit key inflammatory mediators such as nitric oxide (NO) and cytokines. The following table presents the effective doses for selected pyrrolidine derivatives:

CompoundED50 (μM)
3-[(3-Nitrophenoxy)methyl]pyrrolidine9.17
Indomethacin11.60

These results suggest that the compound may be comparable to established anti-inflammatory agents like indomethacin, particularly in inhibiting COX enzymes .

Structure-Activity Relationships (SAR)

The presence of the nitrophenoxy group in 3-[(3-Nitrophenoxy)methyl]pyrrolidine is believed to enhance its biological activity by increasing lipophilicity and facilitating interactions with biological targets. Variations in substituents on the pyrrolidine ring can significantly influence potency and selectivity against various pathogens .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli . The results highlighted that modifications in the phenyl ring improved antibacterial activity, suggesting potential for further optimization in drug development .
  • In Vivo Studies : In vivo assessments demonstrated that pyrrolidine derivatives could reduce inflammation in animal models, supporting their therapeutic potential in treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.